molecular formula C21H24N6O2 B2650371 3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919026-88-3

3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2650371
CAS No.: 919026-88-3
M. Wt: 392.463
InChI Key: WLTZQXNWURWIRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the reaction of various ester ethoxycarbonylhydrazones with several primary amines. Additionally, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can be performed, followed by conversion to the corresponding Schiff base using 4-methoxybenzaldehyde. Further derivatization with morpholine or methyl piperazine as amine components yields Mannich base derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C₁₇H₂₂N₆O₄ , with an average mass of 374.394 Da . The structure consists of a triazino-purine core with multiple substituents, including methyl, phenethyl, and 2-methylallyl groups.

Properties

CAS No.

919026-88-3

Molecular Formula

C21H24N6O2

Molecular Weight

392.463

IUPAC Name

3,9-dimethyl-7-(2-methylprop-2-enyl)-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C21H24N6O2/c1-14(2)12-26-19(28)17-18(24(4)21(26)29)22-20-25(17)13-15(3)23-27(20)11-10-16-8-6-5-7-9-16/h5-9H,1,10-13H2,2-4H3

InChI Key

WLTZQXNWURWIRT-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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